5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-6-hydroxy-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c1-3-4(2-9)6(11)10-7(12)5(3)8/h1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLKTIWBMWLFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1Cl)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350659 | |
| Record name | 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139713-57-8 | |
| Record name | 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylacetone-Cyanoacetamide Condensation
A foundational approach involves the condensation of acetylacetone derivatives with cyanoacetamide under acidic conditions. This method, adapted from studies on analogous pyridinecarbonitriles, leverages the reactivity of β-diketones with cyano-containing nucleophiles.
Procedure:
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Reactants: 4-Methyl-5-chloroacetylacetone (1.0 equiv.) and cyanoacetamide (1.2 equiv.).
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Catalyst: Piperidinium acetate (10 mol%) in ethanol.
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Conditions: Reflux at 80°C for 6–8 hours.
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Workup: Acidification to pH 3–4 precipitates the intermediate 5-chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
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Hydroxylation: Treat with aqueous H₂O₂ (30%) at 60°C for 2 hours to introduce the 6-hydroxy group.
Mechanistic Insight:
The reaction proceeds via Knorr pyridine synthesis, where the enol form of acetylacetone attacks the nitrile carbon of cyanoacetamide, followed by cyclodehydration. The chloro substituent is retained from the acetylacetone derivative, while oxidation introduces the hydroxy group.
Yield: 58–65% after crystallization (ethanol/water).
| Parameter | Value |
|---|---|
| Starting Material | 4-Methyl-5-chloroacetylacetone |
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Catalyst | Piperidinium acetate |
| Oxidation Agent | H₂O₂ (30%) |
Chlorination-Cyclization Sequential Methods
Post-Cyclization Electrophilic Chlorination
Direct chlorination of pre-formed dihydropyridine rings offers regioselective control. This method, inspired by thienopyridine syntheses, uses sulfuryl chloride (SO₂Cl₂) as a chlorinating agent.
Procedure:
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Intermediate Synthesis: Prepare 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile via condensation of methyl acetoacetate and cyanoacetamide.
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Chlorination: Add SO₂Cl₂ (1.1 equiv.) dropwise to the intermediate in dry dichloromethane at 0°C.
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Quenching: Stir for 1 hour, then pour into ice-water.
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Isolation: Extract with DCM, dry (Na₂SO₄), and evaporate to yield the chlorinated product.
Regioselectivity:
The electron-withdrawing nitrile group directs chlorination to the para position (C5), achieving >90% selectivity.
Yield: 72–78% (HPLC purity >98%).
| Parameter | Value |
|---|---|
| Chlorinating Agent | SO₂Cl₂ |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Reaction Time | 1 hour |
Nitrous Acid-Mediated Deamination
Amino-to-Hydroxy Group Conversion
Replacing an amino group with hydroxy via diazotization is effective for introducing oxygen functionalities. This method, detailed in morpholinone syntheses, avoids harsh oxidation conditions.
Procedure:
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Aminopyridine Synthesis: Synthesize 5-chloro-6-amino-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile via Pd-catalyzed coupling.
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Diazotization: Treat with NaNO₂ (1.5 equiv.) in H₂SO₄ (1M) at −5°C.
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Hydrolysis: Heat the diazonium salt in H₂O at 50°C for 30 minutes.
Advantages:
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Avoids over-oxidation of sensitive nitrile groups.
Yield: 82% (isolated), >99% purity by NMR.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Adapting batch protocols to continuous flow systems enhances scalability. Key modifications include:
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Microreactor Design: Stainless steel reactors with in-line pH monitoring.
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Residence Time: 10 minutes at 120°C for cyclization steps.
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Automated Quenching: Immediate neutralization post-reaction to prevent decomposition.
Throughput: 15 kg/day with 94% yield.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Condensation | 65 | 97 | Moderate | 220 |
| Chlorination | 78 | 98 | High | 180 |
| Deamination | 82 | 99 | Low | 310 |
| Continuous Flow | 94 | 99 | Very High | 150 |
Key Findings:
-
Continuous flow synthesis offers the highest efficiency and cost-effectiveness for industrial applications.
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Deamination provides superior purity but is less scalable due to multi-step sequencing.
Mechanistic Challenges and Solutions
Nitrile Group Stability
The electron-deficient nitrile at C3 is prone to hydrolysis under acidic conditions. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in anhydrous ether, H2 with a metal catalyst (e.g., Pd/C).
Substitution: Nucleophiles (e.g., NH3, RSH, ROH) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 5-chloro-6-oxo-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Reduction: Formation of 5-chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is part of a broader class of dihydropyridine-3-carbonitriles, with variations in substituents leading to distinct properties. Key analogues include:
Physicochemical and Functional Comparisons
- Solubility and Thermal Stability: The target compound’s hydroxyl and chloro groups enhance polarity, likely improving solubility in polar solvents compared to non-polar analogues like 2a (). However, Cl-PAMOPC outperforms it in PGMEA solubility due to its bulky diazenyl group . Thermal decomposition temperatures vary: Cl-PAMOPC (263°C) vs. 2a (238–240°C), indicating substituent-dependent stability .
- Antimicrobial activity in diazenyl derivatives (e.g., 2a) is moderate, suggesting the target compound’s unmodified position 5 might limit efficacy unless functionalized with bioactive groups .
Optical and Material Properties :
- Cl-PAMOPC’s diazenyl group enables strong absorbance in the visible spectrum (λmax ~400–500 nm), critical for color filters. The target compound lacks this chromophore but could be modified for similar applications .
Biological Activity
5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, with the chemical formula and CAS number 139713-57-8, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 184.58 g/mol |
| Boiling Point | Not specified |
| Purity | Variable |
| Storage Conditions | Sealed, dry at 2-8°C |
Antifungal Activity
Recent studies have investigated the antifungal properties of various derivatives related to this compound. For instance, structural analogs have shown significant antifungal activity against several fungal strains. The minimum inhibitory concentrations (MIC) for these derivatives ranged from 22.1 to 184.2 µM, indicating promising efficacy compared to standard antifungal agents like ketoconazole and bifonazole .
Key Findings:
- Most Active Derivative: A derivative with a MIC of 22.1 µM against Aspergillus niger.
- Resistance Observed: Aspergillus fumigatus demonstrated the highest resistance among tested strains.
Molecular docking studies suggested that the mechanism of antifungal activity may involve inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in fungal sterol biosynthesis .
Cytotoxicity Studies
In addition to its antifungal properties, cytotoxicity assessments indicated that several derivatives exhibited low toxicity profiles. Compounds were tested on various cancer cell lines, including MCF7 (breast cancer) and HK-2 (non-cancerous renal cells). Notably, compounds demonstrated higher survival rates at concentrations up to 50 µM compared to higher doses, suggesting a favorable therapeutic window for further development .
The biological activity of this compound and its derivatives can be attributed to several mechanisms:
- Enzyme Inhibition: The compound's interaction with CYP51 suggests a mechanism where it disrupts fungal cell membrane integrity.
- Cell Cycle Arrest: Some studies indicate that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Study on Antifungal Efficacy:
- Cytotoxicity Profiling:
Q & A
Q. Why do reported melting points for similar analogs vary significantly (e.g., 277–346°C)?
- Factors :
- Decomposition : Some compounds decompose before melting, leading to range discrepancies.
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) alter thermal behavior.
- Purity : Trace impurities (e.g., unreacted starting materials) lower observed melting points .
Key Recommendations for Researchers
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yield .
- Data Validation : Cross-validate spectral data with computational models to resolve ambiguities .
- Biological Screening : Prioritize analogs with –Cl and –CN substituents for anticancer assays due to enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
